3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Beschreibung
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core. Its structure includes a 2-fluorobenzylthio group at position 3 and a pyridin-2-yl substituent at position 4.
Eigenschaften
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-13-6-2-1-5-12(13)11-24-17-21-20-16-9-8-15(22-23(16)17)14-7-3-4-10-19-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQFCHPNGUOMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with a pyridinyl-substituted triazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can be employed to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH) as a base
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazolopyridazine derivatives
Substitution: Substituted triazolopyridazine derivatives
Wissenschaftliche Forschungsanwendungen
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand its interaction with various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Its derivatives are being investigated for use in the synthesis of other complex organic molecules and as intermediates in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell growth and proliferation. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The triazolo[4,3-b]pyridazine scaffold is highly versatile, with substitutions at positions 3 and 6 critically influencing target selectivity and potency. Below is a detailed comparison with key analogs:
TPA023 (7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine)
- Structural Differences : TPA023 substitutes position 3 with a 2-fluorophenyl group and position 6 with a 2-ethyltriazolemethoxy group, unlike the 2-fluorobenzylthio and pyridin-2-yl groups in the query compound.
- Biological Activity : TPA023 is a selective GABAA receptor agonist for α2/α3 subunits, exhibiting anxiolytic effects in rodents and primates without sedation.
- Key Data: EC50 for α2/α3 GABAA receptors: 0.2–0.4 μM. No significant activity at α1-containing receptors (avoiding sedative side effects).
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,4-b]pyridazine (Compound 18)
- Structural Differences : Position 3 bears a 2,5-dimethoxyphenyl group, while position 6 incorporates a methoxy-tetrahydrofuran-phenyl moiety.
- Biological Activity : Potent PDE4 inhibitor (IC50 < 10 nM for PDE4A/B/C/D isoforms), with high selectivity over other PDE families.
- Key Data :
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- Structural Differences : Position 6 is substituted with a furan-2-yl group, and position 3 has a pyridin-3-ylmethylthio group.
- Biological Activity : Antiproliferative effects on endothelial (HMEC-1, BAEC) and tumor (HELA, MCF-7) cell lines.
- Key Data :
6-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine (Vebreltinib)
- Structural Differences : Position 6 incorporates a cyclopropylpyrazole group, while position 3 has a difluoro-indazolylmethyl substituent.
- Biological Activity : Clinical-stage compound with antitumor and antiangiogenic properties.
- Key Data :
Key Research Findings and Implications
- Target Selectivity: Minor structural changes drastically alter target profiles. For example, replacing a 2-fluorophenyl group (TPA023) with a 2-fluorobenzylthio group (query compound) could shift activity from GABAA receptors to kinases or PDEs.
- Antiproliferative vs. Neurological Effects : Substitutions at position 6 (e.g., pyridin-2-yl vs. furan-2-yl) influence whether compounds act on cell proliferation (e.g., endothelial/tumor cells) or neurological targets.
Biologische Aktivität
Overview
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the family of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. Its unique structure combines a fluorobenzyl group with a triazolo-pyridazine core, which contributes to its interaction with biological targets.
The primary mechanism of action for 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves inhibition of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. By binding to the active sites of these kinases, the compound disrupts their function, leading to reduced cancer cell growth and promoting apoptosis (programmed cell death) in malignant cells .
Biological Activity and Research Findings
Research has demonstrated various biological activities associated with this compound:
- Anticancer Activity : In vitro studies have shown that 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibits significant cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis has been linked to its kinase inhibition properties .
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity against certain bacterial strains. This property is attributed to its interference with bacterial signaling pathways .
Case Study 1: Anticancer Efficacy
In a study published in Medicinal Chemistry, researchers evaluated the anticancer efficacy of 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics . The study also highlighted the compound's ability to induce apoptosis through caspase activation.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The findings revealed that it inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism was proposed to involve disruption of bacterial membrane integrity and interference with metabolic pathways .
Data Tables
| Biological Activity | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 5.0 | Apoptosis via kinase inhibition |
| Antimicrobial | Staphylococcus aureus | 10.0 | Membrane disruption |
Comparison with Similar Compounds
To understand the uniqueness of 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, it is beneficial to compare it with other triazolopyridazine derivatives:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 3-(Chlorobenzyl)thio-6-(pyridin-2-yl)... | Moderate anticancer | 15.0 |
| 3-Methylthio-6-(pyridin-2-yl)... | Weak antimicrobial | >50 |
| 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)... | Strong anticancer | 5.0 |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
